

# Comparative study of C2-symmetric diphosphine ligands

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A Comparative Study of C2-Symmetric Diphosphine Ligands: BINAP, DuPhos, and Josiphos in Asymmetric Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the rational selection of a chiral ligand is a critical determinant for achieving high enantioselectivity and catalytic efficiency. Among the privileged ligand classes, C2-symmetric diphosphines have established themselves as powerful tools for a multitude of transition-metal-catalyzed reactions, most notably in asymmetric hydrogenation. This guide presents an objective comparison of three preeminent C2-symmetric diphosphine ligand families: the atropisomeric biaryl diphosphine BINAP, the phospholane-based DuPhos, and the ferrocene-based Josiphos. The comparative analysis is supported by experimental data for benchmark asymmetric hydrogenation reactions, detailed experimental methodologies, and visualizations of synthetic pathways and the catalytic cycle.

## Overview of the Ligand Families

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a cornerstone of asymmetric catalysis, featuring axial chirality arising from restricted rotation around the C-C bond connecting the two naphthyl rings.<sup>[1]</sup> This rigid C2-symmetric framework creates a well-defined and highly effective chiral environment around a coordinated metal center.<sup>[2]</sup>

DuPhos ligands, developed by DuPont, are characterized by a C2-symmetric structure incorporating two phospholane rings attached to a benzene backbone.<sup>[3][4]</sup> The chirality

originates from the stereogenic centers on the phospholane rings. These ligands are known for their high catalytic activity and enantioselectivity in a broad range of asymmetric hydrogenations.

Josiphos ligands are a versatile class of ferrocene-based diphosphines that possess both planar chirality of the ferrocene backbone and a stereogenic center in the side chain.<sup>[5]</sup> A key advantage of the Josiphos family is its modularity, allowing for the facile tuning of both steric and electronic properties by modifying the phosphine substituents.<sup>[6]</sup>

## Performance in Asymmetric Hydrogenation

The asymmetric hydrogenation of prochiral olefins, particularly enamides and unsaturated carboxylic acid derivatives, serves as a standard benchmark for evaluating the efficacy of chiral diphosphine ligands. The following tables summarize the performance of BINAP, DuPhos, and Josiphos in the asymmetric hydrogenation of two common substrates: methyl (Z)- $\alpha$ -acetamidocinnamate and dimethyl itaconate.

Table 1: Asymmetric Hydrogenation of Methyl (Z)- $\alpha$ -acetamidocinnamate

Ligand	Catalyst System	Solvent	H <sub>2</sub> Pressure (atm)	Temp. (°C)	Yield (%)	ee (%)	Ref.
(R)-BINAP	[Ru(OAc) <sub>2</sub> ( (R)-BINAP)]	MeOH	4	25	>95	85	<sup>[7]</sup>
(R,R)-Me-DuPhos	[Rh(COD)((R,R)-Me-DuPhos)] BF <sub>4</sub>	MeOH	1	25	>99	>99	<sup>[8]</sup>
(S,R)-Josiphos	[Ru(S,R-Josiphos)(OMs) <sub>2</sub> ]	THF	1	25	>99	95.7	<sup>[9]</sup>

Table 2: Asymmetric Hydrogenation of Dimethyl Itaconate

Ligand	Catalyst System	Solvent	H <sub>2</sub> Pressure (atm)	Temp. (°C)	Yield (%)	ee (%)	Ref.
(R)-BINAP	Ru-BINAP	Acetone	50	20	100	95	[10]
(R,R)-Me-DuPhos	[Rh(COD)((R,R)-Me-DuPhos)] BF <sub>4</sub>	MeOH	4	25	>95	98	[8]
Josiphos-type	[RhCl(COD)] <sub>2</sub> / Ligand	Toluene	10	25	100	98.6	[11]

## Experimental Protocols

The following are representative experimental protocols for the synthesis of the ligands and a general procedure for their application in rhodium-catalyzed asymmetric hydrogenation.

### Synthesis of (R)-BINAP

The synthesis of enantiomerically pure (R)-BINAP can be achieved from (R)-(+)-1,1'-bi-2-naphthol ((R)-BINOL).[12] The procedure involves the conversion of (R)-BINOL to its ditriflate derivative, followed by a nickel-catalyzed phosphination.[12]

**Step 1: Preparation of (R)-(+)-1,1'-bi-2-naphthol ditriflate.** To a solution of (R)-(+)-1,1'-bi-2-naphthol (1.0 eq) in dry methylene chloride and pyridine (3.0 eq) under a nitrogen atmosphere at 5-10 °C, triflic anhydride (2.3 eq) is added.[12] The solution is stirred at room temperature overnight. Hexane is added, and the mixture is filtered through a pad of silica gel.[12] The filtrate is concentrated under vacuum to yield the ditriflate as a white solid.[12]

**Step 2: Nickel-catalyzed phosphination.** An oven-dried flask is charged with [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (0.1 eq).[12] The flask is purged with nitrogen, and anhydrous dimethylformamide (DMF) and diphenylphosphine (0.6 eq) are added. The solution is heated to 100 °C for 30 minutes. A solution of the (R)-BINOL ditriflate (1.0 eq) and

1,4-diazabicyclo[2.2.2]octane (DABCO) (2.2 eq) in DMF is added, and the reaction is heated at 100 °C for 2-3 days.[12] The product is isolated by cooling the reaction mixture and filtering the resulting precipitate, which is washed with methanol and dried under vacuum to afford (R)-BINAP.[12]

## Synthesis of (R,R)-Me-DuPhos

The synthesis of DuPhos ligands typically starts from a chiral 1,4-diol, which is converted to a cyclic sulfate, followed by reaction with a diphosphine source.

Step 1: Synthesis of the chiral cyclic sulfate. (2R,5R)-Hexane-2,5-diol is reacted with thionyl chloride in the presence of a base (e.g., pyridine) to form the corresponding cyclic sulfite. This is then oxidized (e.g., with  $\text{RuCl}_3/\text{NaIO}_4$ ) to the cyclic sulfate.

Step 2: Phosphination. 1,2-Diphosphenobenzene is lithiated with n-butyllithium and then reacted with the chiral cyclic sulfate to yield (R,R)-Me-DuPhos.

## Synthesis of (R)-(S)-Josiphos

The synthesis of Josiphos ligands is modular and starts from enantiopure (R)-Ugi's amine ((R)-1-(dimethylamino)ethyl]ferrocene).[13]

Step 1: Diastereoselective ortho-lithiation and phosphination. (R)-Ugi's amine is treated with sec-butyllithium in diethyl ether at 0 °C, followed by the addition of chlorodicyclohexylphosphine to introduce the first phosphine group.[13]

Step 2: Substitution of the dimethylamino group. The resulting aminophosphine is reacted with a secondary phosphine (e.g., diphenylphosphine) in acetic acid. This step proceeds with retention of configuration to yield the (R)-(S)-Josiphos ligand.[14]

## General Procedure for Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)- $\alpha$ -acetamidocinnamate

Catalyst preparation: In a glovebox or under an inert atmosphere, a rhodium precursor (e.g.,  $[\text{Rh}(\text{COD})_2]\text{BF}_4$ , 1.0 mol%) and the chiral diphosphine ligand (e.g., (R,R)-Me-DuPhos, 1.1 mol%) are dissolved in a degassed solvent (e.g., methanol).[15] The solution is stirred at room temperature for 15-30 minutes to form the active catalyst.

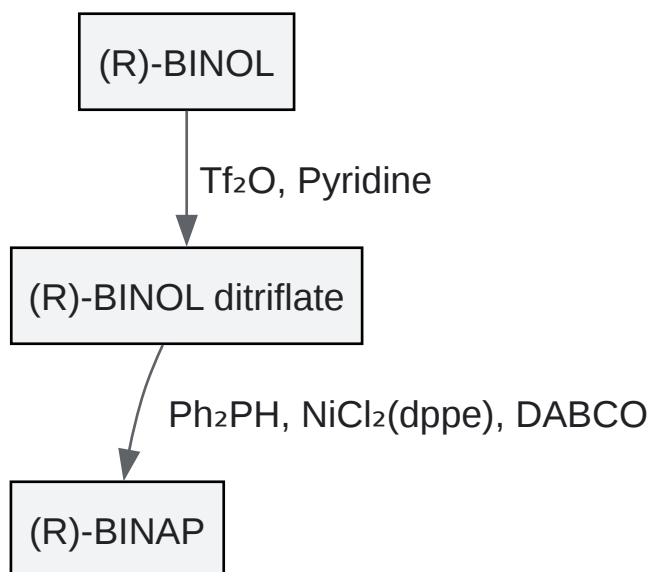
Hydrogenation: In a separate reaction vessel, the substrate, methyl (Z)- $\alpha$ -acetamidocinnamate (100 eq), is dissolved in degassed methanol. The catalyst solution is then transferred to the substrate solution. The vessel is placed in an autoclave, purged several times with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 1 atm). The reaction is stirred at a constant temperature (e.g., 25 °C) until the reaction is complete (monitored by TLC, GC, or HPLC).

Work-up and analysis: Upon completion, the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure. The residue can be purified by column chromatography. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

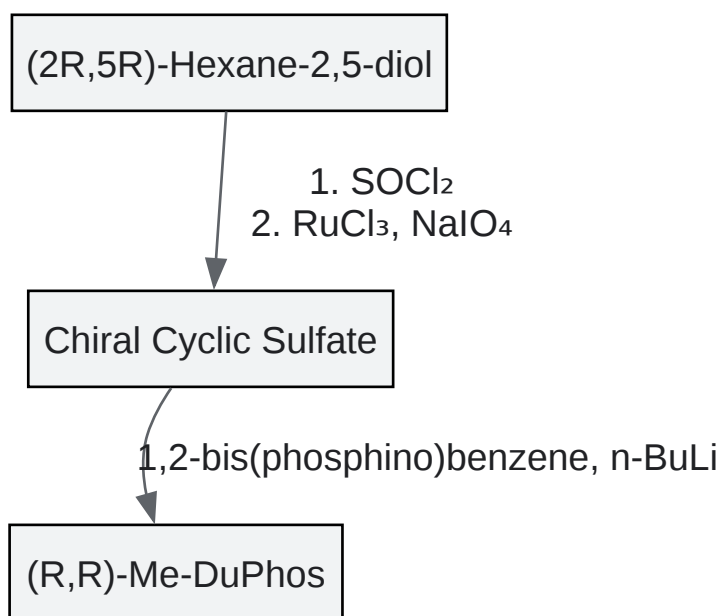
## Visualizations

## Ligand Synthesis Workflows

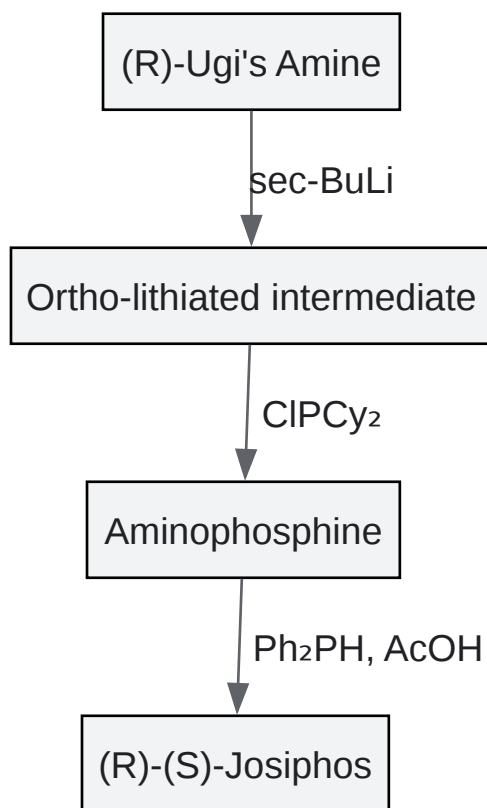
## Simplified Synthesis of (R)-BINAP



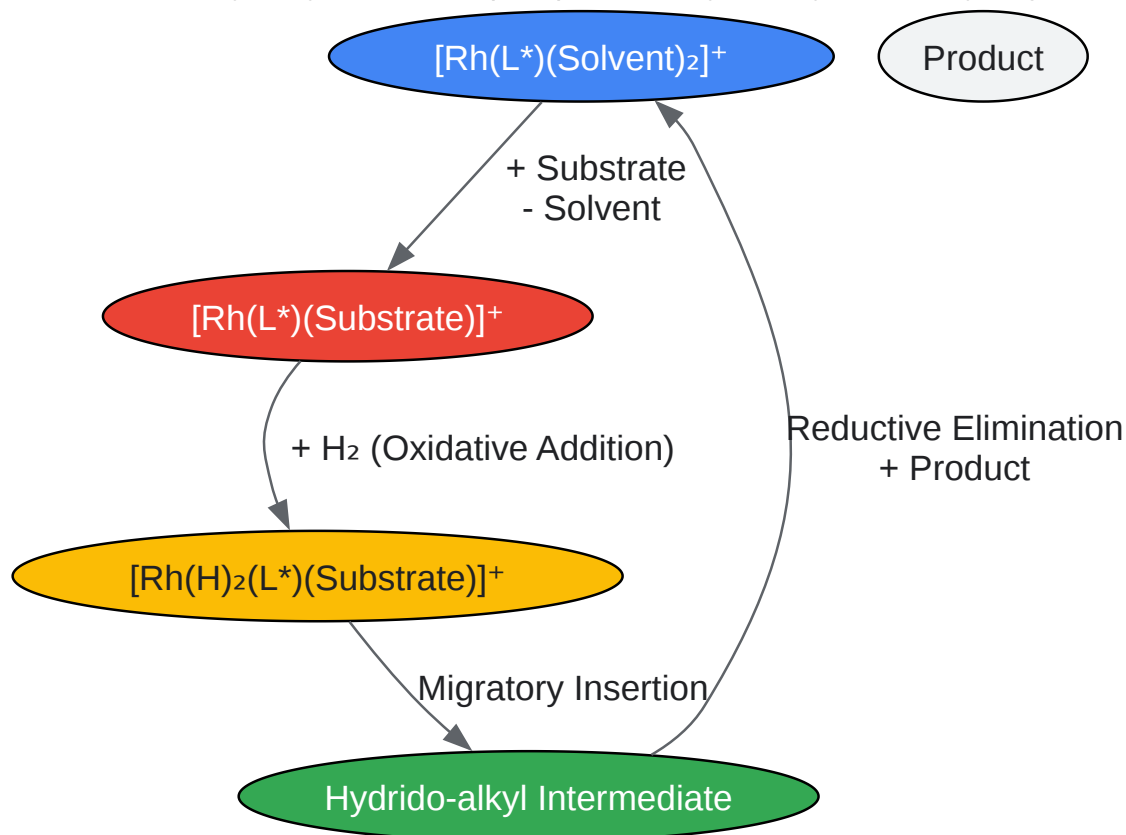
## Simplified Synthesis of (R,R)-Me-DuPhos



## Simplified Synthesis of (R)-(S)-Josiphos



## Generalized Catalytic Cycle for Rh-Diphosphine Catalyzed Asymmetric Hydrogenation

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